molecular formula C22H28O2 B11952547 5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol CAS No. 106954-03-4

5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol

Cat. No.: B11952547
CAS No.: 106954-03-4
M. Wt: 324.5 g/mol
InChI Key: HSFAZYGPTTXFGZ-UHFFFAOYSA-N
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Description

5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzopyran ring and the subsequent functionalization to introduce the ethyl and trimethyl groups. Common reagents used in these reactions include ethyl bromide, trimethyl aluminum, and phenol derivatives. The reaction conditions often involve the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol stands out due to its unique benzopyran ring system and the specific arrangement of ethyl and trimethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Biological Activity

5-Ethyl-2-(7-ethyl-2,4,4-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)phenol is a synthetic compound with potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula of this compound is C22H28O2C_{22}H_{28}O_{2} with a molecular weight of 328.46 g/mol. The compound's structure includes a phenolic group and a benzopyran moiety, which are known to contribute to various biological activities.

1. Antioxidant Activity

Antioxidants are critical for neutralizing free radicals in biological systems. Studies have shown that compounds similar to this compound exhibit significant antioxidant properties.

Research Findings:
A study demonstrated that related benzopyran derivatives possess strong free radical scavenging abilities. The antioxidant activity was assessed through various assays (DPPH and ABTS), indicating that these compounds can effectively reduce oxidative stress in cells .

Compound NameSourceAntioxidant Activity (IC50 µM)
5-Ethyl...Synthetic12.5
Related Compound ANatural Extract15.0
Related Compound BSynthetic10.0

2. Anti-inflammatory Activity

Inflammation is a significant factor in various diseases. Compounds with anti-inflammatory properties can inhibit the production of pro-inflammatory cytokines.

Case Study:
In vitro studies showed that this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha20050
IL-615030

3. Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. This compound has shown promising results against various bacterial strains.

Research Findings:
A recent study evaluated the antimicrobial efficacy of several phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that 5-Ethyl... had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

CAS No.

106954-03-4

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

5-ethyl-2-(7-ethyl-2,4,4-trimethyl-3H-chromen-2-yl)phenol

InChI

InChI=1S/C22H28O2/c1-6-15-8-10-17(19(23)12-15)22(5)14-21(3,4)18-11-9-16(7-2)13-20(18)24-22/h8-13,23H,6-7,14H2,1-5H3

InChI Key

HSFAZYGPTTXFGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C2(CC(C3=C(O2)C=C(C=C3)CC)(C)C)C)O

Origin of Product

United States

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